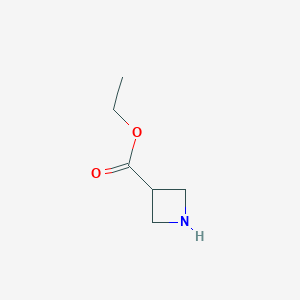

Ethyl azetidine-3-carboxylate

Overview

Description

Ethyl azetidine-3-carboxylate: is a heterocyclic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size. This strain imparts unique reactivity to azetidines, making them valuable intermediates in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines, followed by cyclization to form the azetidine ring.

Metal-Catalyzed Synthesis: Another approach is the metal-catalyzed synthesis of azetidines, which can involve palladium-catalyzed cross-coupling reactions.

Organocatalysis: Organocatalytic methods have also been developed for the synthesis of azetidines, providing a more environmentally friendly approach.

Industrial Production Methods: Industrial production methods for ethyl azetidine-3-carboxylate typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block in Heterocyclic Chemistry

Ethyl azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its strained ring system allows for unique reactivity, facilitating the construction of more complex molecular architectures. The compound's ability to participate in diverse chemical reactions, such as cycloadditions and functional group transformations, enhances its utility in organic synthesis.

Comparison with Similar Compounds

To understand its uniqueness, a comparison with related compounds highlights its distinct properties:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Strained ring structure; versatile reactivity | Synthesis of heterocycles; drug design |

| Azetidine-3-carboxylic acid | Less reactive; used in simpler syntheses | Intermediate for various derivatives |

| 3-Azidoazetidine-3-carboxylate | Distinct chemical properties | Potentially useful in click chemistry |

Biological Research

Drug Design and Pharmacology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique molecular structure allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Azetidine derivatives have demonstrated promise in treating various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets. The compound's strained ring system enables unique binding interactions with enzymes and receptors, modulating biological pathways that can lead to therapeutic effects. This characteristic is particularly valuable in the design of inhibitors or modulators for specific biological targets.

Medicinal Chemistry

Therapeutic Applications

this compound derivatives have been explored for their medicinal properties. Research indicates that certain azetidine derivatives exhibit anti-cancer activity and can serve as potential immunosuppressants. For example, azetidine-3-carboxylic acid has been identified as an intermediate in the preparation of receptor agonists that could be beneficial in treating organ transplant rejection .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes, including polymerization and the synthesis of agrochemicals. The compound's versatility extends to applications in creating fine chemicals used in pharmaceuticals and agrochemicals.

Case Studies

-

Synthesis of Novel Therapeutics

A study demonstrated the synthesis of azetidine derivatives from this compound that showed promising results against specific cancer cell lines. The research focused on optimizing reaction conditions to enhance yield and bioactivity. -

Development of Immunosuppressants

Research highlighted the use of this compound as an intermediate for synthesizing immunosuppressive agents effective in preventing organ rejection post-transplantation. The study emphasized the compound's role in improving therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of ethyl azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring system of azetidines allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Azetidine-3-carboxylic acid: A closely related compound with similar reactivity and applications.

3-Azidoazetidine-3-carboxylate: Another derivative with distinct chemical properties and uses.

3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.

Uniqueness: Ethyl azetidine-3-carboxylate stands out due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogues. This makes it particularly useful in specific synthetic and medicinal applications .

Biological Activity

Ethyl azetidine-3-carboxylate (EAC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and case studies.

This compound is characterized by the molecular formula and a molecular weight of approximately 115.16 g/mol. It is often synthesized through various methods involving the azetidine ring system, which is known for its role in numerous bioactive compounds.

Synthesis Methods

- Horner-Wadsworth-Emmons Reaction : This method involves the reaction of azetidin-3-one with phosphonate esters to yield EAC derivatives with high efficiency and selectivity .

- One-Pot Synthesis : Recent advancements have introduced streamlined synthetic routes employing 1-azabicyclo[1.1.0]butane as a nucleophile, facilitating rapid generation of azetidine derivatives .

Anticancer Properties

EAC has been investigated for its potential anticancer effects. Studies indicate that azetidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain azetidine-carboxylates exhibit selective cytotoxicity against various cancer cell lines, suggesting their utility as lead compounds in anticancer drug development .

The biological activity of EAC is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to affect signaling pathways related to apoptosis and cell proliferation:

- Inhibition of Cell Proliferation : EAC derivatives have been reported to downregulate proteins involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.

- Induction of Apoptosis : Compounds derived from EAC have been observed to activate caspase pathways, thereby promoting programmed cell death in malignant cells .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of EAC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting promising potency compared to standard chemotherapeutics .

- In Vivo Evaluations : In animal models, EAC demonstrated the ability to inhibit tumor growth significantly when administered at therapeutic doses, supporting its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl Azetidine-3-Carboxylate and its derivatives in medicinal chemistry?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, mthis compound hydrochloride can react with aryl chlorides in the presence of DIPEA and MeCN at 60°C to form intermediates, followed by hydrolysis and amidation steps . Base hydrolysis and amidation with reagents like 4-(2-aminoethyl)pyridine are common for generating pyrrole-containing derivatives . Reaction optimization often involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine) and monitoring via TLC or LC-MS for intermediate purity .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Structural confirmation requires a combination of spectroscopic methods:

- ¹H NMR : Peaks for azetidine protons appear in the δ 3.25–4.40 ppm range, with splitting patterns reflecting ring strain and substituent effects .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- HPLC-Purity : Assess >95% purity using reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical channels .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in reactivity (e.g., yields varying with catalyst systems) may arise from steric hindrance or electronic effects of substituents. To address this:

- Perform control experiments with varying catalysts (e.g., Pd/C vs. Ni-based systems) and ligands.

- Use DFT calculations to model transition states and identify steric/electronic barriers .

- Validate findings with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What methodologies are recommended for assessing the ecological impact of this compound in preclinical studies?

Despite limited ecotoxicology data, researchers should:

- Conduct biodegradation assays (e.g., OECD 301F) to estimate persistence in aqueous systems.

- Evaluate bioaccumulation potential using logP values (predicted via software like ACD/Labs) and compare to regulatory thresholds (e.g., logP < 3.0 for low risk) .

- Perform soil mobility studies using column chromatography to assess leaching potential .

Q. How can this compound be integrated into antibody-drug conjugates (ADCs) while ensuring linker stability?

As a non-cleavable ADC linker, its stability in systemic circulation is critical. Methodological steps include:

- Conjugation Optimization : Use maleimide-thiol chemistry to attach the compound to cysteine residues on antibodies. Monitor drug-to-antibody ratio (DAR) via HIC-HPLC .

- Stability Testing : Incubate ADCs in human plasma at 37°C for 7 days and analyze via SEC-HPLC for aggregation or linker cleavage .

- In Vivo Validation : Assess pharmacokinetics in rodent models to confirm minimal off-target release .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in this compound-based drug candidates?

- Fit data to four-parameter logistic models (e.g., Hill equation) to calculate IC₅₀ values.

- Use ANOVA with Tukey’s post-hoc test to compare efficacy across derivatives.

- Address variability by repeating experiments in triplicate and reporting SEM .

Q. How should researchers design experiments to investigate the role of this compound in protein-ligand interactions?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) between the compound and target proteins.

- X-ray Crystallography : Co-crystallize the compound with proteins to resolve binding modes at atomic resolution.

- Molecular Dynamics Simulations : Simulate interactions over 100 ns trajectories to identify stable binding conformations .

Properties

IUPAC Name |

ethyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617275 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791775-01-4 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.